molecular formula C9H15Cl2N3O B1384601 6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride CAS No. 2060033-39-6

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride

Cat. No.: B1384601
CAS No.: 2060033-39-6
M. Wt: 252.14 g/mol
InChI Key: OOXODUOBZYQEKY-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride is a chemical compound with a unique structure that combines a cyclobutyl ring with a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Construction of the Dihydropyrimidinone Core: This step involves the condensation of suitable amines and carbonyl compounds to form the dihydropyrimidinone structure.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated precursors and nucleophiles under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the amino group.

Scientific Research Applications

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one: The non-dihydrochloride form of the compound.

    2-Cyclobutyl-3,4-dihydropyrimidin-4-one: Lacks the aminomethyl group.

    6-(Aminomethyl)-2-cyclobutylpyrimidin-4-one: Lacks the dihydro modification.

Uniqueness

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride is unique due to its combination of a cyclobutyl ring and a dihydropyrimidinone core, along with the presence of an aminomethyl group and its dihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(aminomethyl)-2-cyclobutyl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c10-5-7-4-8(13)12-9(11-7)6-2-1-3-6;;/h4,6H,1-3,5,10H2,(H,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXODUOBZYQEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=CC(=O)N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride
Reactant of Route 2
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride
Reactant of Route 3
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride
Reactant of Route 4
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride
Reactant of Route 5
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride
Reactant of Route 6
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride

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